I-BOP -

I-BOP

Catalog Number: EVT-1214396
CAS Number:
Molecular Formula: C23H29IO5
Molecular Weight: 512.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

I-BOP is a synthetic analog of thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), naturally occurring compounds that play crucial roles in platelet aggregation, vasoconstriction, and inflammation. I-BOP acts as a potent agonist for the thromboxane A2 receptor (TP), mimicking the effects of TXA2 by binding to and activating the receptor. [] This makes I-BOP an invaluable tool in scientific research for studying the TP receptor, its signaling pathways, and the physiological and pathological roles of TXA2. I-BOP's utility extends to investigating a variety of cellular processes, including:

  • Platelet activation and aggregation: I-BOP stimulates platelet shape change, aggregation, and calcium mobilization, mimicking the actions of TXA2 in these processes. [, ]
  • Vascular smooth muscle contraction: I-BOP induces contraction of vascular smooth muscle, contributing to vasoconstriction. []
  • Cellular signaling: I-BOP activates various intracellular signaling pathways downstream of the TP receptor, including phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. [, , ]
Classification

I-BOP is classified as a thromboxane A2 receptor agonist. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a significant role in cardiovascular physiology. I-BOP's classification as an agonist indicates that it mimics the action of thromboxane A2 by binding to its receptor and eliciting a physiological response.

Synthesis Analysis

The synthesis of I-BOP involves several chemical reactions and starting materials. While specific detailed procedures may vary, the general approach includes:

  1. Starting Materials: The synthesis typically begins with phenolic compounds and various alkylating agents.
  2. Reagents: Key reagents include iodinated phenol derivatives and coupling agents that facilitate the formation of the butenyl side chain.
  3. Reaction Conditions: The synthesis usually requires controlled conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

The synthesis process may also involve purification steps such as chromatography to isolate I-BOP from by-products.

Molecular Structure Analysis

I-BOP has a distinct molecular structure characterized by:

  • Molecular Formula: C₁₃H₁₄I O₃
  • Molecular Weight: Approximately 305.15 g/mol
  • Functional Groups: The structure includes a hydroxyl group, an iodophenoxy moiety, and an alkenyl chain.

The stereochemistry of I-BOP is crucial for its biological activity; it possesses specific stereocenters that influence its interaction with the thromboxane A2 receptor.

Chemical Reactions Analysis

I-BOP participates in several chemical reactions relevant to its function as a thromboxane A2 receptor agonist:

  1. Agonistic Activity: Upon binding to the thromboxane A2 receptor, I-BOP induces platelet aggregation and vasoconstriction.
  2. Metabolism: In vivo, I-BOP may undergo metabolic transformations that can affect its pharmacokinetics and pharmacodynamics.
  3. Reactivity with Biological Molecules: I-BOP can interact with various biological macromolecules, influencing signaling pathways involved in vascular function.

These reactions are critical for understanding how I-BOP exerts its effects within biological systems.

Mechanism of Action

The mechanism of action of I-BOP primarily involves:

  1. Binding to Receptor: I-BOP binds selectively to the thromboxane A2 receptor on platelets and vascular smooth muscle cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to increased intracellular calcium levels and subsequent platelet activation or contraction of smooth muscle.
  3. Physiological Effects: The activation results in vasoconstriction and enhanced platelet aggregation, which are essential processes in hemostasis and thrombosis.

Research has shown that I-BOP's effects can be modulated by various factors, including receptor desensitization and the presence of antagonists.

Physical and Chemical Properties Analysis

I-BOP exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stability under ambient conditions varies; proper storage conditions are necessary to maintain its integrity over time.

These properties are essential for practical applications in laboratory settings.

Applications

I-BOP has significant applications in scientific research:

  1. Pharmacological Studies: Used extensively in research investigating thromboxane A2 receptor functions, contributing to our understanding of cardiovascular diseases.
  2. Drug Development: Serves as a lead compound for developing new therapeutics targeting thromboxane-related pathways.
  3. Biochemical Assays: Employed in assays measuring platelet function and vascular reactivity, providing insights into pathological states like hypertension and thrombosis.
Introduction to I-BOP

Chemical Identity and Classification

I-BOP is systematically named as ((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate(V), reflecting its intricate cationic-anionic structure. The reagent belongs to the class of phosphonium benzotriazolyloxy coupling agents, characterized by the presence of a tris(dimethylamino)phosphonium moiety linked to a benzotriazole leaving group, with hexafluorophosphate as a non-nucleophilic counterion ensuring stability [1] [6]. Its molecular formula is C12H22F6N6OP2, corresponding to a molar mass of 442.287 g/mol. The compound typically presents as a white to off-white crystalline powder with a melting point range of 136–140°C and demonstrates partial solubility in cold water (where it decomposes) but good solubility in polar aprotic solvents like DMF and acetonitrile [1] [9].

Table 1: Fundamental Chemical Identifiers of I-BOP

PropertyValue
IUPAC Name((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate(V)
CAS Registry Number56602-33-6
Molecular FormulaC12H22F6N6OP2
Molar Mass442.287 g/mol
AppearanceWhite crystalline powder
Melting Point136–140°C
Key Structural IdentifiersSMILES: FP-(F)(F)(F)F.P(N(C)C)(N(C)C)O[n]1nnc2c1cccc2
InChIKey: MGEVGECQZUIPSV-UHFFFAOYSA-N

The molecular architecture features a phosphonium center bonded to three dimethylamino groups and a benzotriazolyloxy moiety, creating a highly electrophilic phosphorus atom primed for carboxylic acid activation. Hexafluorophosphate (PF6) serves as a weakly coordinating anion that stabilizes the cationic phosphonium species without interfering in coupling reactions. This structural arrangement enables I-BOP to generate highly reactive acyl benzotriazolide intermediates upon reaction with carboxylic acids, which subsequently undergo efficient aminolysis to form amide bonds with minimal epimerization—particularly advantageous in solid-phase peptide synthesis (SPPS) [1] [7] [9]. Spectroscopic signatures include characteristic 31P NMR shifts between 120-130 ppm for the phosphonium center, and distinct FT-IR absorptions at 840–850 cm−1 (P–F stretch) and 1450–1600 cm−1 (benzotriazole ring vibrations) [1].

Historical Synthesis and Development

The genesis of I-BOP traces to the pioneering work of Castro and colleagues in the mid-1970s, who sought phosphonium-based alternatives to carbodiimide coupling reagents that often caused severe racemization and asparagine/glutamine dehydration side reactions. Initial disclosures in Tetrahedron Letters (1975) and subsequent optimizations detailed in Synthesis (1976) established the foundational preparation route: reacting 1-hydroxybenzotriazole (HOBt) with tris(dimethylamino)phosphane in the presence of chlorophosphonium reagents under carefully controlled basic conditions, followed by anion exchange with potassium hexafluorophosphate to yield the crystalline product [1] [9]. This methodology addressed the instability issues plaguing earlier phosphonium reagents by incorporating the benzotriazole system—known for its superior leaving group ability—thus enhancing both coupling efficiency and stereochemical fidelity.

Table 2: Key Developments in I-BOP Chemistry

YearDevelopment MilestoneSignificance
1975First synthesis reported by Castro et al.Introduced phosphonium-benzotriazolyloxy coupling concept
1976Optimization for peptide segment condensationDemonstrated efficacy in suppressing asparagine dehydration
1980sAdoption in Fmoc-SPPS protocolsEnabled mild coupling conditions for acid-sensitive sequences
1990sDocumentation of esterification applicationsExpanded utility beyond amide bond formation
1998Discovery of NaBH4-mediated reduction of carboxylic acids via I-BOP activationUncovered novel reductive transformation pathway

The late 1980s witnessed expanded applications in both solution-phase and solid-phase peptide synthesis, particularly within Fmoc-based strategies where its compatibility with acid-labile protecting groups proved advantageous. Research demonstrated its exceptional performance in synthesizing challenging sequences containing multiple tryptophan residues (e.g., gramicidin A and indolicidin), achieving yields up to 87%—significantly higher than Boc chemistry approaches [7] [9]. A pivotal discovery emerged in 1998 when McGeary documented I-BOP's capacity to activate carboxylic acids for reduction by sodium borohydride, providing a chemoselective route to primary alcohols that complemented traditional lithium aluminum hydride approaches [1] [9]. Despite these advances, industrial adoption faced limitations due to the generation of hexamethylphosphoramide (HMPA)—a potent carcinogen—as a stoichiometric byproduct during both synthesis and application. This concern ultimately motivated the development of pyrrolidinophosphonium analogs (PyBOP, PyAOP) that eliminated dimethylamino groups while retaining coupling efficiency, leading Novabiochem® to recommend PyBOP as a safer alternative by the early 2000s [1] [9].

Structural Analogues and Derivatives

Structural analogues of I-BOP arise from systematic modifications to its core components: the cationic phosphonium center, the benzotriazolyloxy leaving group, or the hexafluorophosphate counterion. These derivatives aim to enhance stability, solubility, or coupling efficiency while mitigating the reagent's inherent limitations. Classical bioisosteric replacements include PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), where dimethylamino groups are replaced with pyrrolidino rings, significantly reducing HMPA formation and improving crystallinity [1] [9]. Similarly, PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) incorporates a nitrogen-rich azabenzotriazole system that accelerates acylation rates for sterically hindered amino acids. The aminium derivative HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) replaces phosphorus with a urea-type structure while retaining the benzotriazole leaving group, offering complementary reactivity for solution-phase segment condensations [4] [9].

Table 3: Structural Analogues of I-BOP and Their Modifications

AnalogueCore Structural ModificationKey Advantages
PyBOPTris(pyrrolidin-1-yl)phosphonium coreEliminates carcinogenic HMPA formation; enhanced solubility in organic solvents
PyAOPTris(pyrrolidin-1-yl)phosphonium + 7-aza-benzotriazoleSuperior coupling kinetics for N-alkylated amino acids; reduced racemization
HBTUTetramethyluronium tetrafluoroborate (aminium-type)Alternative activation mechanism; compatible with microwave-assisted synthesis
TBTUTetramethyluronium hexafluorophosphateImproved crystallinity; lower hygroscopicity
BroPBromotris(dimethylamino)phosphonium hexafluorophosphateEnables direct esterification of unprotected amino acids

Conceptually, these analogues exemplify structure-activity relationship (SAR) transfer events where conserved reactivity profiles persist despite core alterations. Computational cheminformatics approaches—such as context-dependent similarity analysis using embedded fragment vectors—demonstrate how pyrrolidino substitution maintains spatial electron distribution comparable to dimethylamino groups, preserving the phosphonium center's electrophilicity while altering metabolic degradation pathways [5]. Beyond peptide synthesis, the structural analogy principle extends to bisphenol systems (e.g., BPA → BPS, BPF), illustrating how minor modifications significantly alter biological activity despite shared molecular frameworks [3] [8]. Current research explores fluorinated I-BOP variants where hexafluorophosphate is replaced with tetrafluoroborate or bistriflimide anions to modulate solubility, and heterocycle-engineered derivatives featuring imidazolyl or triazolyl leaving groups that offer tunable nucleofugality for specialized applications in macrolactamization and glycan assembly [4] [5].

Properties

Product Name

I-BOP

IUPAC Name

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

Molecular Formula

C23H29IO5

Molecular Weight

512.4 g/mol

InChI

InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1

InChI Key

UYFMSCHBODMWON-HBHIRWTLSA-N

SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O

Synonyms

7-(3-(3-hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5'-heptenoic acid
7-(3-(3-hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid
I-BOP
IBOP cpd

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.